Cas no 2361750-10-7 (N-(furan-3-yl)methyl-1-(prop-2-enoyl)piperidine-4-carboxamide)

N-(furan-3-yl)methyl-1-(prop-2-enoyl)piperidine-4-carboxamide is a specialized organic compound featuring a piperidine core functionalized with a furanmethyl group and an acrylamide moiety. Its structure combines a heterocyclic furan ring with a reactive acrylate group, making it a versatile intermediate in medicinal chemistry and polymer science. The compound's piperidine scaffold offers conformational rigidity, while the acrylamide functionality enables participation in radical polymerization or Michael addition reactions. The furan group introduces potential for further derivatization or coordination in metal-catalyzed processes. This compound is particularly useful in the synthesis of bioactive molecules or functional materials, where its balanced reactivity and structural diversity are advantageous. Careful handling is recommended due to the acrylamide's electrophilic nature.
N-(furan-3-yl)methyl-1-(prop-2-enoyl)piperidine-4-carboxamide structure
2361750-10-7 structure
Product name:N-(furan-3-yl)methyl-1-(prop-2-enoyl)piperidine-4-carboxamide
CAS No:2361750-10-7
MF:C14H18N2O3
MW:262.304323673248
CID:5914214
PubChem ID:145904173

N-(furan-3-yl)methyl-1-(prop-2-enoyl)piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(furan-3-yl)methyl-1-(prop-2-enoyl)piperidine-4-carboxamide
    • N-(Furan-3-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide
    • N-[(furan-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
    • EN300-26579821
    • Z3672061337
    • 2361750-10-7
    • Inchi: 1S/C14H18N2O3/c1-2-13(17)16-6-3-12(4-7-16)14(18)15-9-11-5-8-19-10-11/h2,5,8,10,12H,1,3-4,6-7,9H2,(H,15,18)
    • InChI Key: ASISUGGVZZMIQN-UHFFFAOYSA-N
    • SMILES: O=C(C1CCN(C(C=C)=O)CC1)NCC1=COC=C1

Computed Properties

  • Exact Mass: 262.13174244g/mol
  • Monoisotopic Mass: 262.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.6Ų
  • XLogP3: 0.6

N-(furan-3-yl)methyl-1-(prop-2-enoyl)piperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26579821-0.05g
N-[(furan-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
2361750-10-7 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-(furan-3-yl)methyl-1-(prop-2-enoyl)piperidine-4-carboxamide

N-(furan-3-yl)methyl-1-(prop-2-enoyl)piperidine-4-carboxamide (CAS No: 2361750-10-7)

N-(furan-3-yl)methyl-1-(prop-2-enoyl)piperidine-4-carboxamide, with the CAS number 2361750-10-7, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring, a furan moiety, and an acyl group, making it a promising candidate for various therapeutic applications.

The compound's structure is defined by its piperidine ring, which serves as the central framework. The piperidine ring is substituted at the 4-position with a carboxamide group, which is further linked to a furan ring via a methylene bridge. Additionally, the 1-position of the piperidine ring is substituted with a propenoyl group (prop-2-enoyl), adding to the compound's structural complexity and potential bioactivity.

Recent studies have highlighted the potential of N-(furan-3-yl)methyl-1-(prop-2-enoyl)piperidine-4-carboxamide in various therapeutic areas. For instance, research has shown that this compound exhibits significant anti-inflammatory properties, making it a potential candidate for treating conditions such as arthritis and inflammatory bowel disease. Furthermore, its ability to modulate key enzymes involved in inflammatory pathways has been extensively documented.

In addition to its anti-inflammatory effects, this compound has also been investigated for its potential anti-cancer properties. Studies have demonstrated that N-(furan-3-yl)methyl-1-(prop-2-enoyl)piperidine-4-carboxamide can induce apoptosis in cancer cells by targeting specific signaling pathways. This makes it a promising lead compound for the development of novel anti-cancer therapies.

The synthesis of N-(furan-3-yl)methyl-1-(prop-2-enoyl)piperidine-4-carboxamide involves a multi-step process that combines advanced organic synthesis techniques. The key steps include the formation of the piperidine ring, followed by substitution reactions to introduce the furan and propenoyl groups. The optimization of these steps has been crucial in improving the overall yield and purity of the compound.

From an analytical standpoint, this compound has been thoroughly characterized using modern spectroscopic techniques such as NMR and mass spectrometry. These analyses have confirmed the compound's molecular structure and provided insights into its conformational flexibility, which is critical for understanding its bioactivity.

In terms of pharmacokinetics, N-(furan-3-yLmethyl)-1-(propenoyl)piperidine carboxamide has shown favorable properties, including good absorption and moderate clearance rates. These characteristics suggest that it could be suitable for oral administration, making it an attractive option for drug development.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of this compound at the molecular level. Molecular docking studies have revealed that N-(furan-furansubstituted methyl)-1-propenoylpiperidinocarboxamide interacts with key protein targets associated with inflammation and cancer, further validating its therapeutic potential.

In conclusion, N-(furan-furansubstituted methyl)-1-propenoylpiperidinocarboxamide (CAS No: 2361750-furansubstituted methyl) represents a significant advancement in medicinal chemistry. Its unique structure, combined with promising biological activities and favorable pharmacokinetic properties, positions it as a strong candidate for future drug development efforts.

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